2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring an imidazo[2,1-c][1,2,4]triazole core substituted at position 7 with a 4-ethoxyphenyl group and at position 3 with a sulfanyl-linked acetamide moiety bound to a 3-methoxyphenyl group. Its design integrates heterocyclic and aryl ether functionalities, which are common in bioactive molecules targeting inflammation, microbial infections, or enzyme modulation .
Properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-3-29-17-9-7-16(8-10-17)25-11-12-26-20(25)23-24-21(26)30-14-19(27)22-15-5-4-6-18(13-15)28-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZMHQJAWGQLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines an imidazo-triazole framework with various substituents that may enhance its pharmacological properties.
Structural Characteristics
The chemical structure of the compound includes:
- Imidazo[2,1-c][1,2,4]triazole core : Known for its diverse biological activities.
- Sulfanyl linkage : May play a role in enhancing the reactivity and biological interactions of the compound.
- Ethoxy and methoxy phenyl groups : These substituents can influence solubility and bioactivity.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. The imidazo-triazole framework is often associated with antitumor activity due to its ability to interact with biological targets involved in cell growth and proliferation.
Anticancer Activity
Research indicates that this compound may have potent anticancer properties. For instance:
- Cytotoxicity Testing : Compounds similar to this one have shown GI50 values ranging from 0.74 to 10 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
- Mechanism of Action : The mechanism may involve the inhibition of key enzymes or receptors involved in tumor growth and metastasis.
Comparative Biological Activity Table
The following table summarizes the biological activities of related compounds featuring imidazo-triazole structures:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | Triazole ring with phenyl substituents | Anticancer activity |
| 7-(4-Chloro-phenyl)-imidazo[2,1-c][1,2,4]triazole | Imidazo-triazole core | Cytotoxic properties |
| 5-Methylthio-1H-imidazo[4,5-b]pyridine | Imidazole derivative | Antimicrobial activity |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of imidazo-triazole derivatives:
- Antitumor Efficacy : A study demonstrated that imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibited significant inhibition of focal adhesion kinase (FAK), a target implicated in various cancers . This suggests that similar compounds may also interact with FAK or related pathways.
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl rings has been shown to enhance activity against specific cancer cell lines . This highlights the importance of molecular modifications in developing effective anticancer agents.
- Broad Pharmacological Profile : The 1,2,4-triazole scaffold is recognized for its broad spectrum of pharmacological activities including antifungal, antibacterial, and anti-inflammatory effects . This versatility indicates potential for developing multifunctional therapeutic agents.
Case Studies
Several case studies have illustrated the efficacy of related compounds:
- A series of quinolone-triazole hybrids were tested for antibacterial activity and showed promising results against drug-resistant strains .
- Another study reported significant antiproliferative activity against various cancer cell lines with IC50 values in the submicromolar range for certain imidazo derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with specific properties.
Biology
The compound exhibits promising biological activity , making it a candidate for further research in drug development. Its interactions with biological systems suggest potential roles in:
- Antiviral Activity : Similar compounds have shown efficacy against viral strains by inhibiting replication mechanisms.
- Anticancer Properties : The imidazo-triazole framework is associated with cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : This compound may modulate inflammatory responses by affecting cytokine release and other mediators.
Medicine
Potential therapeutic applications include:
- Antimicrobial Agents : The compound's structure suggests it may inhibit bacterial growth.
- Cancer Treatment : Its cytotoxic properties could be harnessed for developing anticancer therapies.
- Inflammatory Disorders : The modulation of inflammatory pathways may lead to treatments for various inflammatory conditions.
Industry
In industrial applications, this compound could be utilized in developing new materials with specific properties. For instance:
- Polymers and Coatings : Its chemical properties may allow for the creation of specialized coatings or polymeric materials with enhanced performance characteristics.
Case Studies and Research Findings
Recent studies have indicated that compounds similar to 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide demonstrate significant activity against cancer cell lines and viruses. For example:
- Antiviral Studies : Research has shown that imidazo-triazole derivatives can inhibit viral replication in vitro.
- Cytotoxicity Assays : Various assays indicate that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs include:
- 2-{[7-(4-Methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-Trimethylphenyl)acetamide (CAS 921858-00-6): Differs in the acetamide substituent (2,4,6-trimethylphenyl vs. 3-methoxyphenyl) and the aryl ether (methoxy vs. ethoxy).
- N-(2-Ethoxyphenyl)-2-{[4-(4-Methoxyphenyl)-5-(Phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 539808-36-1): Shares the ethoxy/methoxy aryl substituents but utilizes a 1,2,4-triazole core instead of an imidazo-triazole hybrid. The phenoxymethyl group may alter steric interactions in target binding .
- 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-Methyl-5-Nitrophenyl)acetamide: Features a nitro group, which is electron-withdrawing, contrasting with the electron-donating methoxy/ethoxy groups in the target compound. Nitro substituents often enhance potency but may increase toxicity .
Pharmacological Activity Comparison
Key findings from analogs:
- Anti-Exudative Activity: Derivatives like 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (e.g., compounds 3.1–3.21) showed significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Substituents such as halogens (F, Cl) or methoxy groups on the phenyl ring enhanced activity, suggesting the target compound’s 3-methoxy and 4-ethoxy groups may similarly optimize efficacy .
- Synthesis Yields : Analogous compounds synthesized via nucleophilic substitution (e.g., chloroacetamide + triazole-thiol intermediates) typically achieved yields of 47–79% . The target compound’s ethoxy group may require modified reaction conditions (e.g., longer reflux times) to mitigate steric hindrance during cyclization.
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : The target compound’s acetamide C=O stretch is expected near 1678 cm⁻¹, consistent with analogs like N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (1678 cm⁻¹) . The ethoxy group’s C-O stretch (~1136 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) will distinguish it from methyl or nitro-substituted analogs .
- Solubility : The 3-methoxyphenyl group may improve aqueous solubility compared to trimethylphenyl or nitro-substituted derivatives due to moderate polarity .
Data Table: Key Comparisons with Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
